Desacetyl-Rifampicin-Chinon

Übersicht

Beschreibung

Desacetyl Rifampicin Quinone is a derivative of rifampicin, an antibiotic widely used in the treatment of tuberculosis and other bacterial infections. This compound is formed through the oxidation of desacetyl rifampicin, resulting in a quinone structure. Quinones are known for their redox properties and biological activities, making Desacetyl Rifampicin Quinone a compound of interest in various scientific fields.

Wissenschaftliche Forschungsanwendungen

Desacetyl Rifampicin Quinone has several scientific research applications:

Chemistry: Used as a redox-active compound in various chemical reactions and studies.

Biology: Studied for its effects on cellular redox states and its potential as a tool for probing biological redox processes.

Industry: Utilized in the development of new antibiotics and other pharmaceutical agents

Wirkmechanismus

Target of Action

Desacetyl Rifampicin Quinone, a metabolite of Rifampicin, primarily targets the DNA-dependent RNA polymerase (RNAP) in Mycobacterium tuberculosis . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

Desacetyl Rifampicin Quinone interacts with its target by binding to the β-subunit of the RNAP . This binding suppresses RNA synthesis, thereby inhibiting the growth and replication of the bacteria . It is active against both extracellular and intracellular organisms, even when replication is slow .

Biochemical Pathways

The primary biochemical pathway affected by Desacetyl Rifampicin Quinone is the RNA synthesis pathway . By inhibiting RNAP, it disrupts the transcription process, leading to a halt in protein synthesis and ultimately, bacterial growth .

Pharmacokinetics

Desacetyl Rifampicin Quinone’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). Hepatic esterases metabolize Rifampicin into Desacetyl Rifampicin . Both Rifampicin and its metabolite undergo biliary excretion, with only about 17% of Rifampicin recovered unchanged in urine . The apparent clearance of Rifampicin and Desacetyl Rifampicin was estimated at 10.3 L/h and 95.8 L/h, respectively, for 70 kg adults .

Result of Action

The result of Desacetyl Rifampicin Quinone’s action is the inhibition of bacterial growth and replication. By suppressing RNA synthesis, it prevents the production of essential proteins, leading to the death of the bacteria .

Action Environment

Several environmental factors can influence the action, efficacy, and stability of Desacetyl Rifampicin Quinone. Factors such as malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products can alter its exposure and/or efficacy . Furthermore, Rifampicin exposure has considerable inter- and intra-individual variability that could be reduced by administration during fasting .

Biochemische Analyse

Biochemical Properties

Desacetyl Rifampicin Quinone plays a significant role in biochemical reactions, primarily due to its redox activity. The quinone structure allows it to participate in electron transfer reactions, making it an effective antioxidant. Desacetyl Rifampicin Quinone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of microglial cells by reducing the secretion of inflammatory cytokines such as TNF-α and IL-6 . This interaction is crucial in mitigating neuroinflammation and protecting neuronal cells from oxidative stress.

Cellular Effects

Desacetyl Rifampicin Quinone exerts several effects on different cell types and cellular processes. In microglial cells, it reduces the inflammatory response induced by α-synuclein fibrillary aggregates, which are implicated in Parkinson’s disease . This compound also influences cell signaling pathways, particularly those involving PI3K, by inhibiting both PI3K-dependent and non-PI3K-dependent signaling events . Additionally, Desacetyl Rifampicin Quinone impacts gene expression by modulating the transcription of genes involved in inflammatory responses and oxidative stress.

Molecular Mechanism

At the molecular level, Desacetyl Rifampicin Quinone exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes involved in inflammatory signaling pathways, such as PI3K . This inhibition reduces the production of inflammatory cytokines and oxidative stress markers. Furthermore, Desacetyl Rifampicin Quinone can form stable complexes with biomolecules, enhancing its antioxidant properties. The compound also modulates gene expression by interacting with transcription factors and influencing the transcriptional activity of genes related to inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desacetyl Rifampicin Quinone have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that Desacetyl Rifampicin Quinone maintains its anti-inflammatory and neuroprotective effects over extended periods . Its degradation products may exhibit different biochemical properties, which could impact its overall efficacy.

Dosage Effects in Animal Models

The effects of Desacetyl Rifampicin Quinone vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound enhance its anti-inflammatory and neuroprotective effects without causing significant toxicity . At extremely high doses, Desacetyl Rifampicin Quinone may induce adverse effects such as hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Desacetyl Rifampicin Quinone is involved in several metabolic pathways. It is primarily metabolized by hepatic esterases, which convert it into its active form . The compound undergoes biliary excretion, with a portion being reabsorbed through enterohepatic circulation . This recycling process enhances the bioavailability of Desacetyl Rifampicin Quinone, allowing it to exert prolonged therapeutic effects. Additionally, the compound interacts with various cofactors and enzymes involved in redox reactions, further contributing to its antioxidant properties.

Transport and Distribution

Within cells and tissues, Desacetyl Rifampicin Quinone is transported and distributed through specific mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream . The compound is also taken up by cells via transporters and accumulates in specific tissues, such as the liver and brain . This targeted distribution enhances its therapeutic potential, particularly in treating neurodegenerative diseases.

Subcellular Localization

Desacetyl Rifampicin Quinone exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in redox reactions . The compound may also be found in the nucleus, where it influences gene expression by interacting with transcription factors . Additionally, Desacetyl Rifampicin Quinone can localize to specific organelles, such as mitochondria, where it exerts its antioxidant effects and protects against oxidative damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Desacetyl Rifampicin Quinone can be synthesized through the oxidation of desacetyl rifampicin. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or acetonitrile, at a specific temperature and pH to ensure the formation of the quinone structure.

Industrial Production Methods

Industrial production of Desacetyl Rifampicin Quinone follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been developed to improve efficiency and yield. These methods involve the use of microreactors where the reaction steps and purification processes are coupled, resulting in a higher overall yield and reduced production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Desacetyl Rifampicin Quinone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the quinone back to its hydroquinone form.

Substitution: Nucleophilic substitution reactions can occur at the quinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Desacetyl Rifampicin Quinone, each with distinct chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rifampicin: The parent compound, widely used as an antibiotic.

Desacetyl Rifampicin: A metabolite of rifampicin with similar antibacterial properties.

Rifampicin Quinone: Another oxidized derivative of rifampicin with distinct redox properties.

Uniqueness

Desacetyl Rifampicin Quinone is unique due to its specific quinone structure, which imparts distinct redox properties and biological activities. Compared to other similar compounds, it has shown greater efficacy in reducing microglial activation and protecting neuronal cells from oxidative stress .

Eigenschaften

CAS-Nummer |

65110-92-1 |

|---|---|

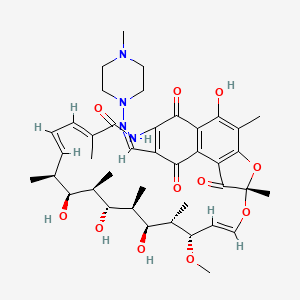

Molekularformel |

C41H54N4O11 |

Molekulargewicht |

778.9 g/mol |

IUPAC-Name |

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone |

InChI |

InChI=1S/C41H54N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-49H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19?/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 |

InChI-Schlüssel |

KMMWXQUVSZKIMQ-HMBQYXEWSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)C |

Isomerische SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)\C |

Kanonische SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)C |

Synonyme |

25-Deacetyl-1,4-didehydro-1,4-dideoxy-3-[[(4-methyl-1-piperazinyl)imino]methyl]-1,4-dioxo-Rifamycin; 25-Desacetylrifampin Quinone; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.